molecular formula C11H12O4 B1254519 4-acetyl-3-methoxy-5-methylbenzoic acid

4-acetyl-3-methoxy-5-methylbenzoic acid

Cat. No.: B1254519
M. Wt: 208.21 g/mol
InChI Key: GWSISRLRTQOQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-3-methoxy-5-methylbenzoic acid is a fungal metabolite isolated from the fungus Macrophoma commelinae. It is known for its unique chemical structure and biosynthesis pathway. The compound is scientifically referred to as this compound . The enzyme macrophomate synthase converts 5-acetyl-4-methoxy-6-methyl-2-pyrone to macrophomic acid through an unusual intermolecular Diels-Alder reaction .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-methoxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving macrophomic acid include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced derivatives .

Comparison with Similar Compounds

4-acetyl-3-methoxy-5-methylbenzoic acid is unique due to its biosynthesis pathway involving a natural Diels-Alderase enzyme. Similar compounds include other methoxybenzoic acids and substituted benzoic acids . macrophomic acid stands out because of its unusual biosynthesis mechanism and the involvement of macrophomate synthase .

List of Similar Compounds

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-acetyl-3-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-6-4-8(11(13)14)5-9(15-3)10(6)7(2)12/h4-5H,1-3H3,(H,13,14)

InChI Key

GWSISRLRTQOQNE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetyl-3-methoxy-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-acetyl-3-methoxy-5-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-acetyl-3-methoxy-5-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-acetyl-3-methoxy-5-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-acetyl-3-methoxy-5-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-acetyl-3-methoxy-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.